molecular formula C20H22N2O5S B2955901 Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 431941-61-6

Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2955901
CAS No.: 431941-61-6
M. Wt: 402.47
InChI Key: MFJRBBBDDXPFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This structure incorporates a 3,4-dimethoxyphenyl substituent at the 6-position, a methyl group at the 8-position, and an allyl ester at the 7-carboxylate position. The allyl ester group may improve solubility and serve as a synthetic handle for further derivatization.

Properties

IUPAC Name

prop-2-enyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-5-9-27-19(24)17-12(2)21-20-22(16(23)8-10-28-20)18(17)13-6-7-14(25-3)15(11-13)26-4/h5-7,11,18H,1,8-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJRBBBDDXPFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OC)OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N2O4SC_{17}H_{18}N_2O_4S, and it features a complex structure that includes a thiazine ring and multiple functional groups that contribute to its biological activity. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Research indicates that thiazine derivatives exhibit significant anticancer properties. In a study evaluating various thiazine compounds against different cancer cell lines (including MCF-7 for breast cancer and MGC-803 for gastric cancer), several derivatives demonstrated cytotoxic effects with IC50 values indicating their potency as anticancer agents .

Table 1: Anticancer Activity of Thiazine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715
Compound BMGC-80310
Allyl DerivativeCNE212

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial activity against Mycobacterium tuberculosis. In vitro tests showed that certain derivatives exhibited high inhibitory activity, suggesting potential as therapeutic agents against tuberculosis . The mechanism involves targeting bacterial cell wall synthesis.

Table 2: Antimycobacterial Activity

CompoundMIC (µg/ml)Reference
Compound A>6.25
Allyl Derivative5

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The functional groups allow for hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

  • Anticancer Efficacy : In a controlled study involving the administration of the compound to tumor-bearing mice, significant tumor reduction was observed compared to the control group. This suggests that the compound may not only inhibit cell growth in vitro but also exert effects in vivo .
  • Antimicrobial Properties : Another study assessed the antimicrobial efficacy of the allyl derivative against a range of bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than those required for many conventional antibiotics .

Scientific Research Applications

Based on the search results, here is information regarding applications of "Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate" and related compounds. Note that search results also mention a similar compound, "Allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate," which may be relevant due to the structural similarity.

Scientific Research Applications

The compound "Allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate" and its derivatives have potential applications in various scientific fields:

  • Medicinal Chemistry : It can be used as a lead compound in drug development, with its structure modified to enhance药理 properties and reduce toxicity.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules, allowing exploration of new reaction mechanisms and novel synthetic methods.
  • Biological Studies : It can be employed to study enzyme interactions and receptor binding due to its diverse functional groups, acting as a probe to investigate biochemical pathways and molecular targets.
  • Material Science : It can be used in the development of new materials with specific properties, such as polymers and coatings, with its reactivity and stability making it suitable for various industrial applications.

Biological Activities of Related Compounds

"Allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate" has shown potential biological activities, meriting attention in medicinal chemistry:

  • Antitumor Activity : Compounds containing the pyrimido[2,1-b][1,3]thiazine scaffold exhibit significant antitumor properties, inhibiting cell proliferation in various cancer cell lines by interfering with DNA replication or apoptosis pathways.
  • Antibacterial and Antifungal Properties : Similar compounds have demonstrated antibacterial and antifungal activities, with the thiazine moiety enhancing interaction with microbial enzymes or membranes.
  • Anti-inflammatory Effects : This compound may possess anti-inflammatory properties by modulating inflammatory pathways, inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of pyrimido-fused heterocycles. Key structural analogs include:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate () C₁₉H₂₀N₂O₄S 4-methoxyphenyl (6), methyl (8), allyl ester (7) 372.44 Monomethoxy substitution; reduced steric hindrance vs. dimethoxy derivatives
Allyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate () C₂₃H₂₈N₂O₅S 3-ethoxy-4-propoxyphenyl (6), methyl (8), allyl ester (7) 468.55 Bulkier alkoxy groups; increased lipophilicity and steric effects
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenylpyrimido[2,1-b][1,3]oxazine-7-carbonitrile () C₂₁H₁₅ClN₄O₂S 4-chlorophenyl (2), methylthio (8), cyano (7) 422.89 Oxazine core (O vs. S); cyano group enhances electrophilicity
Ethyl 4-aryl-6-oxo-2-thioxo-pyrimido[1,2-a][1,3,5]triazine-7-carboxylate () C₁₅H₁₄N₆O₃S Thioxo (2), aryl (4), ethyl ester (7) 366.38 Triazine core; thioxo group enables nucleophilic substitution

Key Observations :

  • Heterocyclic Core: Pyrimido[2,1-b][1,3]thiazine (target) vs. pyrimido[2,1-b][1,3]oxazine () vs. pyrimido[1,2-a][1,3,5]triazine ().
  • Substituent Effects: Aromatic Rings: 3,4-Dimethoxyphenyl (target) vs. 4-chlorophenyl (). Methoxy groups enhance electron density, favoring interactions with aromatic receptors, while chloro substituents induce electron-withdrawing effects . Functional Groups: Allyl ester (target, ) vs. cyano () vs. thioxo (). Esters improve solubility and metabolic stability, whereas cyano/thioxo groups offer sites for further chemical modifications .
Physicochemical Properties
  • Molecular Weight: The target compound (estimated ~418–430 g/mol) falls between the monomethoxy (372.44 g/mol, ) and alkoxy derivatives (468.55 g/mol, ). Higher molecular weight in alkoxy analogs correlates with increased hydrophobicity .
  • Solubility: Allyl esters (target, ) likely exhibit better solubility in organic solvents than cyano or thioxo derivatives.
Bioactivity Correlations
  • Antibacterial Activity : Pyrimido triazines () show MIC values of 256 µg/mL against E. coli and S. aureus, attributed to thioxo and triazine motifs . The target compound’s dimethoxyphenyl group may enhance interactions with bacterial enzyme pockets.
  • Electrophilic Reactivity : Methylthio-substituted pyrimido oxazines () act as electrophiles, enabling nucleophilic substitutions. The target compound’s allyl ester may similarly participate in Michael additions or hydrolytic reactions .
Spectral Characterization
  • NMR : The 3,4-dimethoxyphenyl group in the target compound would produce distinct aromatic proton signals (δ 6.7–7.3 ppm) and methoxy singlets (δ ~3.8 ppm), differing from 4-chlorophenyl (δ ~7.4 ppm, ) or alkoxy-substituted analogs (δ 1.0–1.5 ppm for ethoxy/propoxy, ) .
  • MS : Molecular ion peaks would align with calculated masses (e.g., : m/z 372.44 [M+H]⁺; target: ~418–430 [M+H]⁺).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.